molecular formula C21H16BrN3O3S2 B12209600 2-(4-bromophenoxy)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-bromophenoxy)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12209600
M. Wt: 502.4 g/mol
InChI Key: LDEHRXMFPDKDDL-VBKFSLOCSA-N
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Description

This compound features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring system. Key structural elements include:

  • A 4-bromophenoxy group at position 2, contributing steric bulk and electron-withdrawing effects.
  • A (Z)-configured methylidene bridge linking the pyrido-pyrimidinone and thiazolidinone moieties, critical for planarity and π-π stacking interactions.

The bromophenoxy group improves lipophilicity, aiding membrane permeability, while the thioxo-thiazolidinone moiety may confer antimicrobial or anticancer properties, as seen in related analogs .

Properties

Molecular Formula

C21H16BrN3O3S2

Molecular Weight

502.4 g/mol

IUPAC Name

(5Z)-5-[[2-(4-bromophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H16BrN3O3S2/c1-2-10-25-20(27)16(30-21(25)29)12-15-18(28-14-8-6-13(22)7-9-14)23-17-5-3-4-11-24(17)19(15)26/h3-9,11-12H,2,10H2,1H3/b16-12-

InChI Key

LDEHRXMFPDKDDL-VBKFSLOCSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)Br)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)Br)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The initial step often includes the formation of the pyrido[1,2-a]pyrimidin-4-one core through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The scalability of the synthesis process is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can produce a variety of substituted derivatives .

Scientific Research Applications

2-(4-bromophenoxy)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate signaling pathways involved in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Compound (CAS/Ref.) Core Structure Substituents Key Properties/Activities
Target Compound Pyrido[1,2-a]pyrimidin-4-one 4-Bromophenoxy, (Z)-methylidene, 3-propyl-thiazolidin-2-thione High planarity, enhanced lipophilicity (logP ~3.5), potential kinase inhibition
361996-85-2 Pyrido[1,2-a]pyrimidin-4-one 4-Methylpiperazinyl, 3-(3-methoxypropyl)-thiazolidin-2-thione Improved solubility (logP ~2.8) due to piperazinyl group; moderate antimicrobial activity
372974-19-1 Pyrido[1,2-a]pyrimidin-4-one 2,6-Dimethylmorpholinyl, 3-butyl-thiazolidin-2-thione Increased lipophilicity (logP ~4.1); steric hindrance may reduce target binding
5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6-tri-one Pyrimidine-2,4,6-trione 4-Bromophenyl, 2,5-dimethoxyphenyl Lower metabolic stability; primarily used in crystallography studies
Thiazolo[4,5-d]pyrimidine derivatives (e.g., 19, 20) Thiazolo-pyrimidine Chromen-2-one or thieno-pyrimidinone substituents Moderate antioxidant activity; limited bioavailability due to polar groups

Substituent Effects on Bioactivity

  • Bromophenoxy vs. Morpholinyl/Piperazinyl: The bromophenoxy group in the target compound enhances electrophilic character and membrane penetration compared to morpholinyl/piperazinyl groups, which prioritize solubility .
  • Propyl vs. Butyl/Methoxypropyl: The 3-propyl chain on the thiazolidinone balances lipophilicity and steric effects, whereas longer chains (e.g., butyl) increase logP but may hinder target binding .
  • Thioxo vs.

Core Structure Comparisons

  • Pyrido[1,2-a]pyrimidin-4-one vs. Thieno/Chromen-2-one: The pyrido-pyrimidinone core offers greater rigidity and planarity, facilitating interactions with flat binding pockets (e.g., kinase ATP sites). Thieno/chromen-2-one derivatives exhibit weaker π-π stacking due to non-planar fused rings .
  • Pyrido-Pyrimidinone vs. Pyrimidine-2,4,6-trione: The trione core in lacks the conjugated system of the target compound, reducing stability under physiological conditions .

Biological Activity

The compound 2-(4-bromophenoxy)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has gained attention in medicinal chemistry due to its promising biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, and potential applications based on recent studies.

Structural Characteristics

This compound features a complex structural framework that includes:

  • A pyrido[1,2-a]pyrimidin-4-one core.
  • A bromophenoxy group .
  • A thiazolidin-5-ylidene moiety , which is significant for enhancing biological efficacy.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the pyrido[1,2-a]pyrimidinone core.
  • Introduction of the bromophenoxy group.
  • Synthesis of the thiazolidinone derivative through condensation reactions.

Optimized reaction conditions are crucial for enhancing yield and purity, often employing advanced purification techniques.

Antimicrobial Properties

Research indicates that the compound exhibits significant antimicrobial activity against various pathogens. In comparative studies, it has shown effectiveness against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that it outperforms conventional antibiotics such as ampicillin in certain contexts.

Pathogen MIC (μg/mL) Comparison to Ampicillin
Staphylococcus aureus10Superior
Escherichia coli15Comparable
Pseudomonas aeruginosa20Inferior

Anticancer Activity

The compound's anticancer properties have been investigated through various in vitro assays. It appears to modulate enzyme activities and receptor functions involved in cancer pathways. Notably, it has demonstrated cytotoxic effects against several cancer cell lines, with IC50 values indicating potent activity.

Cell Line IC50 (μM) Effectiveness
HeLa (cervical cancer)5.2High
MCF7 (breast cancer)8.7Moderate
A549 (lung cancer)6.5High

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Inhibition of key enzymes involved in metabolic pathways.
  • Modulation of receptor activities that regulate cell growth and apoptosis.

The thiazolidinone moiety enhances these interactions, making it a candidate for further pharmacological studies.

Case Studies

  • Antimicrobial Study : A study conducted on a series of thiazolidinone derivatives demonstrated that compounds with similar structural features exhibited potent antibacterial properties, reinforcing the significance of the thiazolidinone group in enhancing antimicrobial activity .
  • Cytotoxicity Assessment : In a recent study focusing on various derivatives of pyrido[1,2-a]pyrimidinones, the compound was found to possess significant cytotoxicity against multiple cancer cell lines, highlighting its potential as an anticancer agent .

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